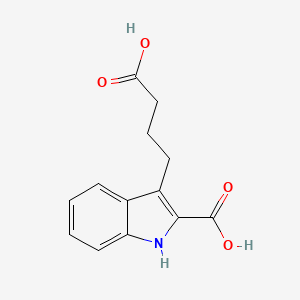
2-Carboxyindole-3-butyric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-カルボキシインドール-3-酪酸は、分子式C13H13NO4の化学化合物です。これは、複素環式芳香族有機化合物であるインドールの誘導体です。
準備方法
合成経路と反応条件: 2-カルボキシインドール-3-酪酸の合成は、さまざまな方法によって達成できます。一般的なアプローチの1つは、1炭素転移プロセスを介してイサチンとジメチルスルホキシド(DMSO)を使用することによります。 この方法は、α,β-不飽和メチルビニルスルホキシドのインサイチュ発生、続いてアミド結合の開裂と環化が含まれます 。 別の方法は、インドール-3-酪酸の負荷のためのナノ担体としての中空メソポーラスシリカナノ粒子を使用し、その後、2-カルボキシインドール-3-酪酸に変換することができます .
工業生産方法: 2-カルボキシインドール-3-酪酸の工業生産方法は、文献ではあまり詳しく説明されていません。 高度なナノテクノロジーと最適化された反応条件を使用すると、化合物の収率と純度を潜在的に向上させることができます。
化学反応の分析
反応の種類: 2-カルボキシインドール-3-酪酸は、酸化、還元、置換などのさまざまな化学反応を起こします。 これは、炭素-炭素結合形成に広く使用されている鈴木-宮浦カップリング反応に関与することが知られています 。 さらに、活性酸素種の生成を含むフェントン反応などの酸化反応を起こす可能性があります .
一般的な試薬と条件: 2-カルボキシインドール-3-酪酸の反応に使用される一般的な試薬には、鈴木-宮浦カップリングのためのホウ素試薬と、酸化反応のための鉄(Fe2+)が含まれます。 これらの反応の条件はさまざまであり、鈴木-宮浦カップリングは通常、穏やかで官能基耐性の条件を必要とします .
主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、鈴木-宮浦カップリングは、さまざまな置換インドール誘導体を生み出すことができ、酸化反応は酸化生成物の形成につながる可能性があります。
4. 科学研究への応用
2-カルボキシインドール-3-酪酸は、幅広い科学研究への応用があります。
化学: 化学では、これは、重要な生物学的および薬理学的活性を持つさまざまなインドール誘導体の合成のための前駆体として使用されます .
生物学: 生物学では、植物ホルモンの調節における役割、特に植物でインドール-3-酢酸に変換されるオーキシン前駆体として研究されています .
医学: 医学では、2-カルボキシインドール-3-酪酸を含むインドール誘導体は、抗ウイルス、抗炎症、抗がん活性などの潜在的な治療用途について調査されています .
科学的研究の応用
2-Carboxyindole-3-butyric acid has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a precursor for the synthesis of various indole derivatives, which have significant biological and pharmacological activities .
Biology: In biology, it is studied for its role in plant hormone regulation, particularly as an auxin precursor that is converted to indole-3-acetic acid in plants .
Medicine: In medicine, indole derivatives, including this compound, are investigated for their potential therapeutic applications, such as antiviral, anti-inflammatory, and anticancer activities .
Industry: In the industrial sector, it is used in the production of plant growth regulators and other agrochemicals .
作用機序
2-カルボキシインドール-3-酪酸の作用機序には、ペルオキシソームβ酸化プロセスによるインドール-3-酢酸への変換が含まれます。 この変換は、さまざまな発達プロセスに不可欠な、植物におけるオーキシン恒常性を維持するために不可欠です 。 この化合物は、オーキシン代謝と輸送に関与する特定のトランスポーターと酵素と相互作用し、植物の成長と発達に影響を与えます .
類似化合物:
- インドール-3-酢酸
- インドール-3-酪酸
- インドール-3-カルボン酸
- インドール-3-ホルムアルデヒド
比較: 2-カルボキシインドール-3-酪酸は、その特定の構造とカルボキシ基と酪酸基の両方の存在によってユニークです。この構造的な独自性により、他のインドール誘導体とは異なるさまざまな化学反応や生物学的プロセスに関与することができます。 たとえば、インドール-3-酢酸はよく知られた植物ホルモンですが、2-カルボキシインドール-3-酪酸は、インドール-3-酢酸に変換できる前駆体として機能し、オーキシン恒常性に重要な役割を果たします .
類似化合物との比較
- Indole-3-acetic acid
- Indole-3-butyric acid
- Indole-3-carboxylic acid
- Indole-3-formaldehyde
Comparison: 2-Carboxyindole-3-butyric acid is unique due to its specific structure and the presence of both carboxy and butyric acid groups. This structural uniqueness allows it to participate in a variety of chemical reactions and biological processes that are distinct from other indole derivatives. For example, while indole-3-acetic acid is a well-known plant hormone, this compound serves as a precursor that can be converted to indole-3-acetic acid, thereby playing a crucial role in auxin homeostasis .
特性
CAS番号 |
31529-29-0 |
|---|---|
分子式 |
C13H13NO4 |
分子量 |
247.25 g/mol |
IUPAC名 |
3-(3-carboxypropyl)-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C13H13NO4/c15-11(16)7-3-5-9-8-4-1-2-6-10(8)14-12(9)13(17)18/h1-2,4,6,14H,3,5,7H2,(H,15,16)(H,17,18) |
InChIキー |
IAFOXRHFSQERNU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)O)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N,5-Trimethyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-amine](/img/structure/B11866995.png)

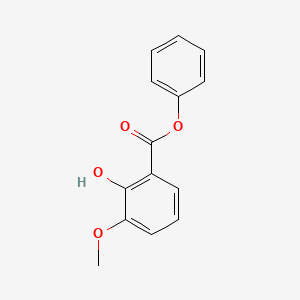

![6-Bromo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11867011.png)

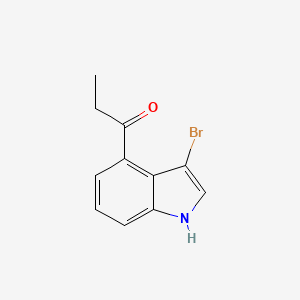

![1'-ethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B11867032.png)
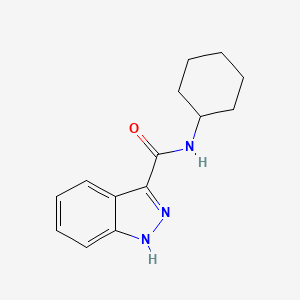
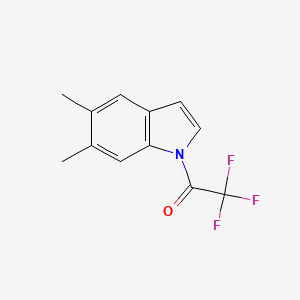
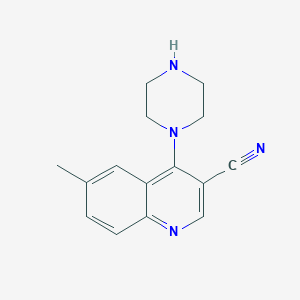
![1-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B11867074.png)
